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molecular formula C4H4O2 B122218 2(5H)-Furanone CAS No. 497-23-4

2(5H)-Furanone

Cat. No. B122218
M. Wt: 84.07 g/mol
InChI Key: VIHAEDVKXSOUAT-UHFFFAOYSA-N
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Patent
US06346629B1

Procedure details

The initial charge was 672 mg (2.6 mmol) of Rh(CO)2acac, 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water in 400 ml of dioxane. 8.2 l (0.31 mol) of acetylene were injected at room temperature with stirring to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, a sample was taken and analyzed by gas chromatography using the technique of the internal standard. Based on the amount of acetylene used, 59% of 2(5H)-furanone and 24% of butyrolactone had formed. 50 bar of hydrogen were then injected at room temperature and the reaction batch heated to 200° C. in the autoclave, raising the pressure to 89 bar. The pressure was then raised to 200 bar with hydrogen, which was followed by 1 h of stirring. After cooling and autoclave decompression the autoclave's effluent was filtered. The filtrate was found to contain only 1% of the rhodium used. The solid filter residue was reusable as catalyst. Following a distillative workup, butyrolactone was isolated in a yield of 81%, based on the amount of acetylene used.
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
672 mg
Type
catalyst
Reaction Step Seven
Yield
59%
Yield
24%

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.[OH2:8].[CH:9]#[CH:10].[C]=[O:12]>O1CCOCC1.C/C(/O)=C\C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[O:8]1[CH2:7][CH:6]=[CH:10][C:9]1=[O:12].[C:9]1(=[O:12])[O:8][CH2:7][CH2:6][CH2:10]1 |f:5.6.7.8,^3:10|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
32.8 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
8.2 L
Type
reactant
Smiles
C#C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
672 mg
Type
catalyst
Smiles
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring to a pressure of 3.6 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The initial charge
CUSTOM
Type
CUSTOM
Details
were injected at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
raising the pressure to 248 bar
STIRRING
Type
STIRRING
Details
subsequently stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
reactor decompression, a sample was taken

Outcomes

Product
Name
Type
product
Smiles
O1C(C=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%
Name
Type
product
Smiles
C1(CCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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